molecular formula C7H11NO3 B14456268 Methyl 2-acetamidobut-3-enoate CAS No. 74265-38-6

Methyl 2-acetamidobut-3-enoate

Cat. No.: B14456268
CAS No.: 74265-38-6
M. Wt: 157.17 g/mol
InChI Key: DLUNQFFKPOIAOQ-UHFFFAOYSA-N
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Description

Methyl 2-acetamidobut-3-enoate is a specialized α,β-unsaturated ester featuring an acetamido group at the C2 position. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as oxazoloquinolines and imidazole carboxylates . Its synthesis typically involves condensation reactions between methyl 3-oxobutanoate derivatives and acetamide or acetylated amines, often catalyzed by acid conditions (e.g., para-toluenesulfonic acid, PTSA) or polyphosphoric acid (PPA) for cyclization . The conjugated enoate system and electron-withdrawing acetamido group render it reactive toward nucleophilic additions and cycloadditions, making it valuable in medicinal and materials chemistry.

Properties

CAS No.

74265-38-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-acetamidobut-3-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9)

InChI Key

DLUNQFFKPOIAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamidobut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetamidobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-acetamidobut-3-enoic acid reacts with methanol to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

General Reactivity

Methyl (2S)-2-acetamidobut-3-enoate can undergo various chemical reactions, often requiring catalysts or specific reaction conditions to enhance yield and selectivity. Its mechanism of action primarily involves its reactivity as a Michael acceptor due to the presence of the electron-withdrawing acetamido group, enabling it to participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon.

Oxidation Reactions

One common method involves the oxidation of methyl 2-hydroxybut-3-enoate using Dess-Martin periodinane, which selectively oxidizes alcohols.

Diels-Alder Reactions

Methyl (2S)-2-acetamidobut-3-enoate can act as a dienophile in Diels-Alder reactions, where its double bond interacts with a diene under thermal conditions to form cycloadducts. The kinetics and thermodynamics of these reactions can be analyzed using computational chemistry methods.

In the synthesis of methyl 2-oxobut-3-enoate, the oxidation of methyl 2-hydroxybut-3-enoate with Dess-Martin periodinane is utilized . Methyl 2-oxobut-3-enoate has been explored as a dienophile in Diels-Alder reactions with 1,3-dienes . Due to the poor stability of methyl 2-oxobut-3-enoate, attempts to isolate the compound before reaction with the diene were avoided . Instead, methyl 2-hydroxybut-3-enoate was reacted with the Dess-Martin periodinane in dichloromethane for 30 minutes, after which 1.5 equivalents of the 1,3-diene was added, followed by stirring at room temperature for one day . The liberated acetic acid from the oxidation reaction may potentially expedite the subsequent Diels-Alder reaction .

Reaction of MVG with various dienes

EntryDieneIsolated Yield (%)NMR Yield (%)Reaction Time
11,3-dimethylbuta-1,3-diene94Quantitative1 day
22,3-Dibenzylbuta-1,3-diene69924 days
3Cyclohexa-1,3-diene27803 days
4Unknown40Quantitative1 day
5UnknownUnknown751 day
6Unknown39854 days
7Unknown46Unknown1 day
8Unknown46751 day
9Unknown33851 day
10Unknown12121 day

Reaction conditions: MVG (0.5 g, 4.3 mmol), DMP (2.0 g, 4.7 mmol), CH2Cl2 (15 mL), rt, 30 min, then 1,3-diene (6.5 mmol), rt, 1 d. Yields in parentheses refer to NMR yields for reactions in CDCl3 with 1,3,5-trimethoxybenzene as the internal reference .

Reactions with Benzylic Alcohols

Methyl 3-acetamidobut-2-enoate reacts with benzylic alcohols to yield 2-benzylated products .

Scientific Research Applications

Methyl 2-acetamidobut-3-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below contrasts Methyl 2-acetamidobut-3-enoate with analogous esters and amides, highlighting key structural and functional differences:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications Reference
This compound C₇H₁₁NO₃ Acetamido, α,β-unsaturated ester Condensation of methyl 3-oxobutanoate with acetamide derivatives Heterocycle synthesis (oxazoles, imidazoles)
Methyl 2-benzoylamino-3-oxobutanoate (1) C₁₂H₁₃NO₄ Benzoylamino, β-keto ester Benzoylation of methyl 3-aminobut-2-enoate Precursor for arylaminobut-2-enoates
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid methyl ester Methylation of sandaracopimaric acid Natural resin component, antimicrobial uses
Methyl salicylate C₈H₈O₃ Phenolic ester, ortho-methoxy group Esterification of salicylic acid Fragrance, topical analgesic
Methyl 1-aryl-5-methyl-2-phenylimidazole-4-carboxylate (5) C₁₈H₁₇N₂O₂ Imidazole, ester, aryl groups Cyclization of arylaminobut-2-enoates with PPA Pharmaceutical intermediates

Physical and Chemical Properties

  • Volatility: Unlike methyl salicylate (a volatile organic compound, VOC), this compound likely has lower volatility due to its polar acetamido group and higher molecular weight .
  • Solubility: The acetamido group enhances water solubility compared to nonpolar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) .

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